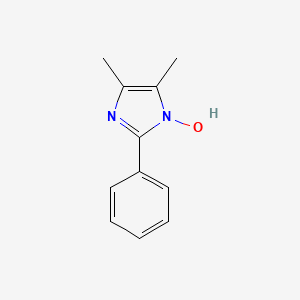
4,5-dimethyl-2-phenyl-1H-imidazol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
Anticancer Properties
Recent studies have indicated that derivatives of imidazole compounds, including 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, exhibit significant anticancer activity. For instance, research has shown that certain imidazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer. These inhibitors have demonstrated enhanced potency compared to their predecessors, suggesting a promising avenue for cancer therapy development .
Antimicrobial and Antifungal Effects
Imidazole derivatives are also recognized for their antimicrobial properties. The compound has been studied for its ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting the synthesis of nucleic acids or cell membranes in pathogens .
Anti-inflammatory and Analgesic Activities
In addition to its antimicrobial effects, this compound has been explored for anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting that this imidazole derivative could be beneficial in treating conditions characterized by excessive inflammation .
Synthetic Methodologies
The synthesis of this compound can be achieved through various strategies:
| Method | Description | Yield |
|---|---|---|
| Microwave-assisted synthesis | Utilizes microwave radiation to accelerate reactions between precursors. | High yields reported (up to 85%) |
| Solvent-free conditions | Employs solid-state reactions without solvents to minimize environmental impact. | Efficient with good yields |
| Catalytic approaches | Involves the use of catalysts like zinc chloride or organometallics to enhance reaction rates. | Yields vary based on catalyst used |
Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce reaction times, which is crucial for scaling up production for pharmaceutical applications .
Case Studies
Case Study 1: IDO Inhibition
A systematic study investigated the inhibitory effects of this compound analogs on IDO. The results indicated that modifications at specific positions on the imidazole ring significantly enhanced binding affinity and potency against cancer cell lines resistant to conventional therapies .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this imidazole derivative against various strains of bacteria and fungi. The compound exhibited notable inhibitory effects, particularly against resistant strains, highlighting its potential as a new class of antimicrobial agents .
化学反应分析
Coordination Chemistry
The imidazole core acts as a ligand in coordination chemistry. For example, 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene forms stable gold(I) and gold(III) complexes, demonstrating its ability to participate in metal-ligand bonding .
Reactivity with Gold Complexes:
Biochemical Interactions
The compound inhibits cytochrome P450 enzymes by binding to the heme iron atom, disrupting substrate metabolism. This interaction is critical in pharmacological contexts, particularly in drug metabolism studies.
Enzyme Inhibition Mechanism:
Imidazole-OH+Heme-Fe3+→Fe3+-imidazole complex
Effect: Competitive inhibition of CYP450 isoforms .
Substituent-Dependent Reactivity
The phenyl and methyl groups influence electronic and steric properties:
-
Electrophilic Substitution: The phenyl ring undergoes halogenation (e.g., bromination) at para positions under controlled conditions.
-
Oxidation/Reduction: The hydroxyl group participates in redox reactions, though specific data for this compound requires further study.
Stability and Degradation
In biological media (e.g., RPMI 1640), bromido and iodido gold(I) complexes derived from imidazole ligands undergo ligand scrambling or reduction, highlighting the compound’s role in modulating metal complex stability .
Comparative Analysis with Analogues
属性
CAS 编号 |
38779-78-1 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-hydroxy-4,5-dimethyl-2-phenylimidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-9(2)13(14)11(12-8)10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
InChI 键 |
XIUXPALHIFLMJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=N1)C2=CC=CC=C2)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













